molecular formula C26H27N3O4 B415124 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B415124
M. Wt: 445.5g/mol
InChI Key: PLBSVQLQQZNUDL-UHFFFAOYSA-N
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Description

2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes a nitro group, piperidine rings, and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indene-dione core, followed by the introduction of the nitro group and the piperidine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine rings and indene-dione core contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-nitro-2H-tetrazol-2-yl)acetonitrile: Shares the nitro group and aromatic structure.

    5-nitro-1H-indole derivatives: Similar indene-dione core with nitro substitution.

    5-nitro-2,4-dipiperidinophenyl derivatives: Similar piperidine ring structure.

Uniqueness

2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE stands out due to its combination of the nitro group, piperidine rings, and indene-dione core, which confer unique chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5g/mol

IUPAC Name

2-[[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C26H27N3O4/c30-25-19-9-3-4-10-20(19)26(31)21(25)15-18-16-24(29(32)33)23(28-13-7-2-8-14-28)17-22(18)27-11-5-1-6-12-27/h3-4,9-10,15-17H,1-2,5-8,11-14H2

InChI Key

PLBSVQLQQZNUDL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC(=C(C=C2C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])N5CCCCC5

Origin of Product

United States

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